molecular formula C5H5ClN2O B1349098 2-Chloro-4-methoxypyrimidine CAS No. 22536-63-6

2-Chloro-4-methoxypyrimidine

Cat. No.: B1349098
CAS No.: 22536-63-6
M. Wt: 144.56 g/mol
InChI Key: BDXYNMVQMBCTDB-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 2 and a methoxy group at position 4 on the pyrimidine ring. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxypyrimidine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-methoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxypyrimidine involves its interaction with specific molecular targets. The chlorine and methoxy groups on the pyrimidine ring influence its reactivity and binding properties. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine
  • 2-Chloro-4-methoxypyridine
  • 2-Chloro-4-phenylthiazole

Comparison

2-Chloro-4-methoxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXYNMVQMBCTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343307
Record name 2-Chloro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22536-63-6
Record name 2-Chloro-4-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22536-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxypyrimidine
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Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloro pyrimidine (20 gm) in methanol (200 ml) was added sodium methoxide (8.7 gm) at 0 to 5° C. The resulting mixture was stirred for 14 hours at room temperature and then concentrated under reduced pressure to obtain a residual mass. The residual mass obtained was extracted with ethyl acetate and water. The combined organic layers were washed with water and sodium chloride solution, and then concentrated under vacuum to obtain a crude solid. The crude solid obtained was dissolved in hexane (40 ml) at 0 to 5° C. and stirred for 1 hour. The solid obtained was collected by filtration and then dried to obtain 9.7 gm of 2-chloro-4-methoxypyrimidine.
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine (32.4 g) in methanol (200 ml) was added dropwise a solution of sodium methoxide (11.7 g) in methanol (120 ml) over 40 min and the mixture was stirred for 30 min. The reaction mixture was poured into water (500 ml) and extracted with chloroform (300 ml). The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was recrystallized from hexane to give the title compound (21.5 g) as white crystals, m.p.=50-52° C.
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of lithiation in the context of this research on 2-Chloro-4-methoxypyrimidine?

A1: The research highlights the use of lithium 2,2,6,6-tetramethylpiperidide to lithiate this compound []. This lithiation is significant because it generates a reactive intermediate that can be further reacted with various electrophiles, such as carbonyl derivatives and iodine, to create new compounds. This approach allows for the synthesis of analogs of biologically active molecules, potentially leading to the discovery of novel pharmaceuticals.

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